molecular formula C11H20O2 B14187864 2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- CAS No. 834905-95-2

2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl-

Cat. No.: B14187864
CAS No.: 834905-95-2
M. Wt: 184.27 g/mol
InChI Key: ADMCJKZKXFSCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- is an organic compound with the molecular formula C12H22O2. It is a derivative of butanone, featuring a cyclohexyl group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- typically involves the reaction of cyclohexylmagnesium bromide with 3-methyl-2-butanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-cyclohexyl-3-methyl-2-butanone.

    Reduction: 3-cyclohexyl-4-hydroxy-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and proteins, affecting their activity. The cyclohexyl group provides hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methyl-2-butanone: Similar structure but lacks the cyclohexyl group.

    4-Hydroxy-3-methyl-2-butanone: Similar structure but with different functional group positioning.

Uniqueness

2-Butanone, 3-cyclohexyl-4-hydroxy-3-methyl- is unique due to the presence of both a cyclohexyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

834905-95-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3-cyclohexyl-4-hydroxy-3-methylbutan-2-one

InChI

InChI=1S/C11H20O2/c1-9(13)11(2,8-12)10-6-4-3-5-7-10/h10,12H,3-8H2,1-2H3

InChI Key

ADMCJKZKXFSCHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CO)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.